molecular formula C10H13BrN2OS B2484037 (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1112962-53-4

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2484037
CAS No.: 1112962-53-4
M. Wt: 289.19
InChI Key: RLDJLBQBPDUJDN-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a bromothiophene ring and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-bromothiophene-2-carboxylic acid with 4-methylpiperazine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Chlorothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
  • (4-Methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone

Comparison: (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a bromothiophene ring and a methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-12-2-4-13(5-3-12)10(14)9-6-8(11)7-15-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJLBQBPDUJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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